N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted derivatives .
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as certain antiviral drugs.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process:
- Preparation of S-alkylated derivatives : This initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides.
- Intramolecular cyclization : The S-alkylated derivatives undergo cyclization to form the desired thiazolo[3,2-a]pyrimidin-5-one structure.
- Acylation and reduction : Further reactions modify the compound to yield this compound by introducing the nitrophenyl group and modifying functional groups as necessary.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidines, including our compound of interest. The biological activity is often evaluated through:
- Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of a compound that inhibits microbial growth.
- Minimum Bactericidal Concentration (MBC) : This measures the lowest concentration required to kill bacteria.
For instance, compounds in this class have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. In vitro studies indicated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment .
The mechanism by which thiazolo[3,2-a]pyrimidines exert their effects may involve:
- Inhibition of bacterial enzymes : These compounds can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
- Antioxidant properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazolo[3,2-a]pyrimidines:
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVONZLGHKPJKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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